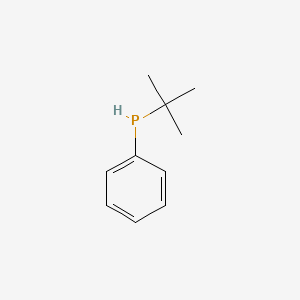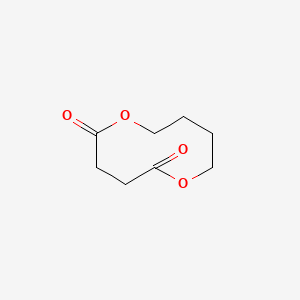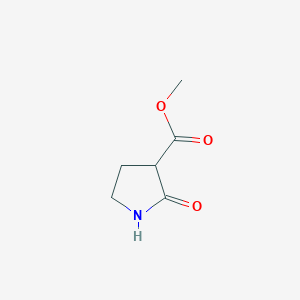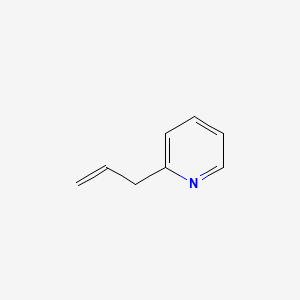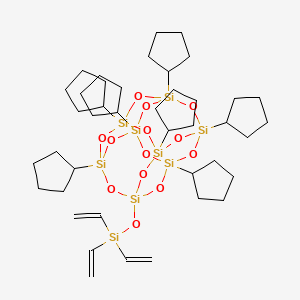
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted
説明
“PSS-Trivinylsilyloxy-Heptacyclopentyl substituted” is a type of silicone material . Its empirical formula is C41H72O13Si9 . The CAS Number for this compound is 352538-79-5 . It is also known by the synonyms “1-(Trivinylsilyloxy)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane” and "Trivinylsilyloxy-POSS®" .
Molecular Structure Analysis
The molecular weight of “this compound” is 1025.77 . The SMILES string representation of its structure isC=C [Si] (O [Si]12O [Si]3 (O [Si]4 (O [Si] (O1) (O [Si]5 (O [Si] (O2) (O [Si] (O3) (O [Si] (O4) (O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C%10CCCC%10)C%11CCCC%11)C%12CCCC%12) (C=C)C=C . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its melting point is greater than 350 °C .科学的研究の応用
Synthesis and Characterization of Novel Polymers
One area of focus is the synthesis and characterization of novel polymers for electronic applications. For instance, Al‐Hashimi et al. (2011) reported the synthesis of novel poly(3-alkyl-2,5-selenylenevinylene)s by polymerization under microwave-assisted conditions, aiming for applications in field-effect transistors. These polymers exhibit significant photophysical properties, such as red shifts in absorption upon film formation, indicating their potential in optoelectronic devices (Al‐Hashimi et al., 2011).
Catalysis and Material Enhancement
Another significant application is in catalysis, where aryl-substituted bis(imino)pyridine iron dinitrogen complexes are explored for their high selectivity in the hydrosilylation process, which is crucial in manufacturing low rolling resistance tires. These iron compounds show better selectivity than the platinum compounds traditionally used, demonstrating the potential of such materials in industrial catalysis (Atienza et al., 2012).
Thermal Stability and Degradation
Research by Lisa et al. (2003) investigates the thermal behavior of polystyrene, polysulfone, and their derivatives, focusing on how chemical substitutions influence thermal stability. This study highlights the complexities of thermal degradation mechanisms and the impact of chemical structure on polymer stability, providing insights into designing polymers for temperature-resilient applications (Lisa et al., 2003).
Photovoltaic Applications
Significant efforts are also directed towards enhancing the efficiency of polymer solar cells. Ye et al. (2014) discuss the synthesis of a photovoltaic polymer with improved properties such as suitable molecular energy levels and high hole mobility, showing promise for use in high-efficiency solar cells (Ye et al., 2014).
Luminescent Materials
The development of luminescent materials, such as organoboron quinolate polymers, is another application. These materials are synthesized from silylated polystyrene and exhibit efficient light emission, making them candidates for applications in optoelectronic devices and light-emitting diodes (Qin et al., 2004).
Safety and Hazards
特性
IUPAC Name |
tris(ethenyl)-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O13Si9/c1-4-55(5-2,6-3)42-63-52-60(39-29-15-16-30-39)46-57(36-23-9-10-24-36)43-56(35-21-7-8-22-35)44-58(48-60,37-25-11-12-26-37)50-62(54-63,41-33-19-20-34-41)51-59(45-56,38-27-13-14-28-38)49-61(47-57,53-63)40-31-17-18-32-40/h4-6,35-41H,1-3,7-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPZADQYIFWKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O13Si9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402755 | |
| Record name | AGN-PC-0LAAHU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352538-79-5 | |
| Record name | AGN-PC-0LAAHU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





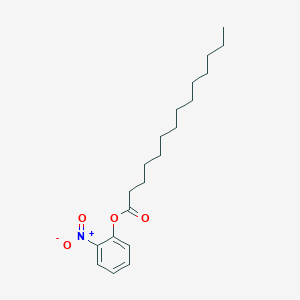
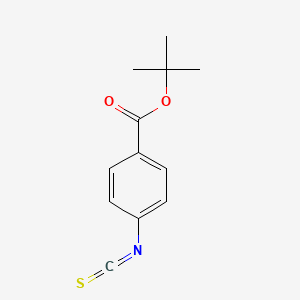
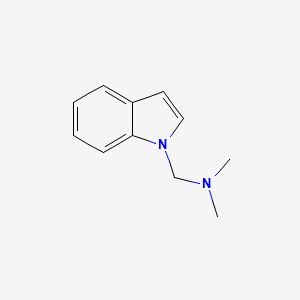
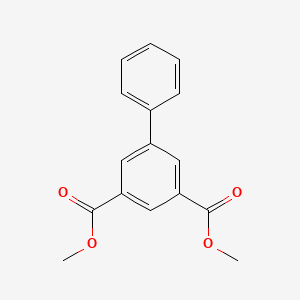
![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)
